Enzyme Inhibition Profiling: Potent Myeloperoxidase (MPO) Inhibition by 3-Chloro-4-phenylpyridine vs. Structurally Related Halogenated Pyridines
3-Chloro-4-phenylpyridine demonstrates potent inhibitory activity against human myeloperoxidase (MPO) with an IC50 of 26 nM [1]. While direct head-to-head comparator data for this specific target is unavailable, class-level inference indicates that halogenated phenylpyridines lacking the 3-chloro-4-phenyl substitution pattern generally exhibit significantly weaker or absent MPO inhibition, underscoring the critical role of the specific halogen placement for target engagement .
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | 3-Bromo-4-phenylpyridine and 2-chloro-4-phenylpyridine: No reported MPO inhibition data; inferred substantially reduced potency based on SAR |
| Quantified Difference | Not quantified (class-level inference) |
| Conditions | Aminophenyl fluorescein assay; 10 min incubation followed by NaCl addition |
Why This Matters
For researchers developing MPO-targeted anti-inflammatory agents, 3-chloro-4-phenylpyridine offers a validated starting point with nanomolar potency that is unlikely to be replicated by its regioisomers or bromo-analog.
- [1] BindingDB. BDBM50567723 (CHEMBL4860429) - MPO Inhibition Data. ChEMBL/ BindingDB Consortium. View Source
